molecular formula C18H12Cl3FN2O3 B14781634 2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate

2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate

Cat. No.: B14781634
M. Wt: 429.7 g/mol
InChI Key: CDLLYPQXLGNEQR-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate is a complex organic compound that features a combination of chloro, fluoro, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate typically involves multiple steps, starting with the preparation of the core isoxazole structure. The process may include:

    Formation of Isoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents.

    Carbamate Formation: The final step involves the formation of the carbamate group through a reaction with an appropriate carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different substituents.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl bromide: Shares the chloro and fluoro substituents but differs in the functional groups attached.

    3-(2,6-Dichlorophenyl)-5-methylisoxazole: Contains the isoxazole core but lacks the carbamate group.

    N4-(2-chloro-6-fluorobenzyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbamate.

Uniqueness

2-Chloro-6-fluorobenzyl (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)carbamate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H12Cl3FN2O3

Molecular Weight

429.7 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)methyl N-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbamate

InChI

InChI=1S/C18H12Cl3FN2O3/c1-9-16(17(24-27-9)15-12(20)5-2-6-13(15)21)23-18(25)26-8-10-11(19)4-3-7-14(10)22/h2-7H,8H2,1H3,(H,23,25)

InChI Key

CDLLYPQXLGNEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)NC(=O)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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